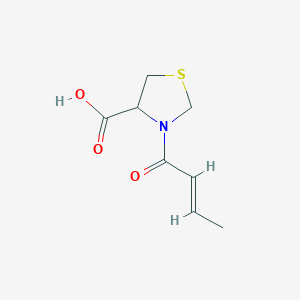![molecular formula C11H15NO2S B13176863 4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13176863.png)
4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group and a thiophene ring substituted with a carbaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method involves the initial formation of the piperidine ring, followed by the introduction of the hydroxymethyl group. The thiophene ring is then synthesized separately and coupled with the piperidine derivative under specific reaction conditions. Common reagents used in these reactions include aldehydes, amines, and thiophene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides and nucleophiles are used under conditions that may involve solvents like dichloromethane (CH2Cl2) and catalysts like palladium (Pd).
Major Products
Oxidation: Formation of 4-[4-(Carboxymethyl)piperidin-1-YL]thiophene-2-carboxylic acid.
Reduction: Formation of 4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[4-(Hydroxymethyl)piperidin-1-YL]benzaldehyde: Similar structure but with a benzene ring instead of a thiophene ring.
4-[4-(Hydroxymethyl)piperidin-1-YL]pyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde is unique due to the presence of both the piperidine and thiophene rings, which confer distinct chemical and biological properties. The combination of these rings allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H15NO2S |
|---|---|
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
4-[4-(hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c13-6-9-1-3-12(4-2-9)10-5-11(7-14)15-8-10/h5,7-9,13H,1-4,6H2 |
InChI-Schlüssel |
CYSVIJZQMQOUPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CO)C2=CSC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




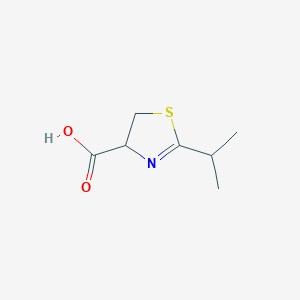
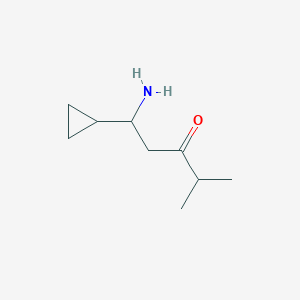
![2-tert-Butyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13176800.png)
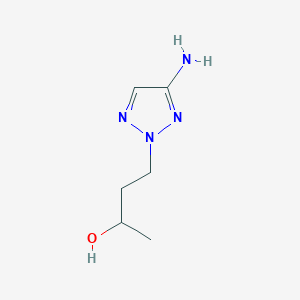
![6-Aminospiro[2.5]octane-1-carboxylic acid](/img/structure/B13176811.png)
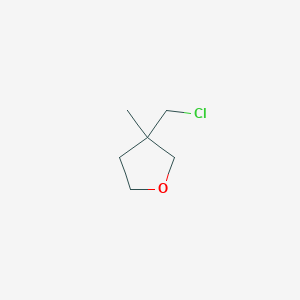

![3-tert-Butyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13176837.png)

![2-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13176839.png)
![6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13176852.png)
